N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride
CAS No.: 1332529-42-6
Cat. No.: VC2682911
Molecular Formula: C14H18Cl2N2S
Molecular Weight: 317.3 g/mol
* For research use only. Not for human or veterinary use.
![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride - 1332529-42-6](/images/structure/VC2682911.png)
Specification
CAS No. | 1332529-42-6 |
---|---|
Molecular Formula | C14H18Cl2N2S |
Molecular Weight | 317.3 g/mol |
IUPAC Name | N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclopropanamine;dihydrochloride |
Standard InChI | InChI=1S/C14H16N2S.2ClH/c1-10-13(9-15-12-7-8-12)17-14(16-10)11-5-3-2-4-6-11;;/h2-6,12,15H,7-9H2,1H3;2*1H |
Standard InChI Key | VVGJDLQNLOEKRR-UHFFFAOYSA-N |
SMILES | CC1=C(SC(=N1)C2=CC=CC=C2)CNC3CC3.Cl.Cl |
Canonical SMILES | CC1=C(SC(=N1)C2=CC=CC=C2)CNC3CC3.Cl.Cl |
Introduction
Chemical Structure and Identification
Molecular Structure and Formula
N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride contains a thiazole core substituted at the 2-position with a phenyl group and at the 4-position with a methyl group. The 5-position of the thiazole ring features a methylamine linker connected to a cyclopropylamine group. The compound exists as a dihydrochloride salt, with two chloride counterions balancing the positive charges from the protonated nitrogen atoms.
This compound shares structural similarities with N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride (CAS: 1332531-54-0), though the latter lacks the 4-methyl and 2-phenyl substituents on the thiazole ring . The molecular formula of our target compound would be C14H17N2S·2HCl, derived by adding the 4-methyl and 2-phenyl substituents to the base structure of N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride (C7H10N2S·2HCl) .
Chemical Identifiers and Properties
While specific data for N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride is limited, we can make reasonable inferences based on similar compounds. The molecular weight would be approximately 317 g/mol, calculated from the addition of the molecular weights of the 4-methyl and 2-phenyl substituents to the base structure of N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride (227.15 g/mol) .
Drawing comparisons with similar thiazole derivatives such as 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride (CAS: 1197519-74-6), we can infer certain properties. The latter has a molecular formula of C12H15ClN2S and a molecular weight of 254.78 g/mol .
Structural Characteristics and Properties
Key Structural Features
The compound comprises several key structural components that contribute to its chemical and potential biological properties:
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A 1,3-thiazole heterocyclic core, containing sulfur and nitrogen in a five-membered ring
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A phenyl substituent at the 2-position of the thiazole ring
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A methyl group at the 4-position of the thiazole ring
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A methylamine linker at the 5-position connecting to a cyclopropylamine group
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Two hydrochloride moieties forming a salt structure
The thiazole ring serves as a rigid scaffold that positions the various substituents in specific spatial orientations, which can be crucial for potential biological activities. The presence of the phenyl group likely increases lipophilicity and may contribute to π-π stacking interactions with protein targets.
Physical and Chemical Properties
Based on the structure and comparison with similar compounds, N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride is likely a crystalline solid at room temperature. As a dihydrochloride salt, it should exhibit good water solubility compared to its free base form, which is advantageous for pharmaceutical applications.
The compound contains two basic nitrogen atoms (the thiazole nitrogen and the cyclopropylamine nitrogen) that can accept protons, forming the dihydrochloride salt. This salt formation typically:
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Improves water solubility
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Enhances stability
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May improve bioavailability in pharmaceutical applications
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Alters the melting point and crystallinity compared to the free base
Synthetic Pathways and Preparation
Purification and Characterization
The final compound would likely be purified using recrystallization techniques, possibly from alcohol/water mixtures or other suitable solvents. Characterization would typically involve:
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Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)
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Mass spectrometry
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Elemental analysis
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Infrared spectroscopy
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X-ray crystallography (for solid-state structure confirmation)
Analytical Methods and Characterization
Spectroscopic Properties
For complete characterization of N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride, several spectroscopic techniques would be employed:
Nuclear Magnetic Resonance Spectroscopy
1H NMR spectroscopy would show characteristic signals for:
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The aromatic protons of the phenyl group (typically 7.0-8.0 ppm)
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The methyl group at the 4-position of the thiazole (around 2.5-2.7 ppm)
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The methylene linker between the thiazole and the amine (around 4.0-4.5 ppm)
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The cyclopropyl protons (typically 0.5-1.0 ppm for the methylene groups and 2.0-2.5 ppm for the methine)
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The amine proton(s), whose chemical shift would be influenced by solvent and pH
13C NMR would reveal the carbon framework of the molecule, with distinct signals for the thiazole carbons, the phenyl carbons, and the aliphatic carbons of the methyl and cyclopropyl groups.
Mass Spectrometry
Mass spectrometry would provide the molecular weight confirmation and fragmentation pattern. For the dihydrochloride salt, the molecular ion peak would correspond to the free base after loss of HCl. Common fragments might include the thiazole-methyl moiety and the cyclopropylamine portion.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be valuable for assessing the purity of the compound and monitoring reactions during synthesis. The retention time and behavior on various stationary phases would depend on the specific conditions used.
Comparative Analysis with Related Compounds
Structural Comparisons
To better understand the potential properties of N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride, it is valuable to compare it with structurally related compounds from the available search results.
The following table presents a comparative analysis of key structural features:
Compound | Thiazole Core | 2-Position | 4-Position | 5-Position | Salt Form |
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N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride | Yes | Phenyl | Methyl | Methylcyclopropylamine | Dihydrochloride |
N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride | Yes | Unsubstituted | Unsubstituted | Methylcyclopropylamine | Dihydrochloride |
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride | Yes | Phenyl | Methyl | Ethylamine | Hydrochloride |
4-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-2-pyrimidinamine | Yes | 4-(Trifluoromethyl)phenyl | Methyl | 2-Aminopyrimidine | None |
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